molecular formula C20H24O4 B1434840 3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid CAS No. 80699-76-9

3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid

Cat. No.: B1434840
CAS No.: 80699-76-9
M. Wt: 328.4 g/mol
InChI Key: GTLUJLFMGRNZFU-OUERMZRPSA-N
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Description

3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid typically involves multi-step organic reactions. The starting materials and intermediates are carefully selected to ensure the desired stereochemistry and functional groups are achieved. Common synthetic routes include:

    Cyclization reactions: These are used to form the cyclopenta[a]phenanthrene core structure.

    Oxidation and reduction reactions: These are employed to introduce the dioxo groups at positions 3 and 11.

    Carboxylation reactions: These are used to introduce the carboxylic acid group at position 17.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch reactors: For controlled reaction conditions and high yields.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups to form substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Common products include:

    Hydroxylated derivatives: Formed from oxidation reactions.

    Hydrogenated derivatives: Formed from reduction reactions.

    Substituted derivatives: Formed from substitution reactions.

Scientific Research Applications

3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes involved in disease processes.

    Receptor binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Gene expression: The compound may influence the expression of certain genes involved in disease progression.

Comparison with Similar Compounds

3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3,11-dioxo-7,8,9,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-19-8-7-12(21)9-11(19)3-4-13-14-5-6-15(18(23)24)20(14,2)10-16(22)17(13)19/h7-9,13-15,17H,3-6,10H2,1-2H3,(H,23,24)/t13-,14-,15+,17+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLUJLFMGRNZFU-OUERMZRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC2C(=O)O)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid
Reactant of Route 2
3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid
Reactant of Route 3
3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid
Reactant of Route 4
3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid
Reactant of Route 5
3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid
Reactant of Route 6
3,11-Dioxoandrosta-1,4-diene-17-carboxylic acid

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